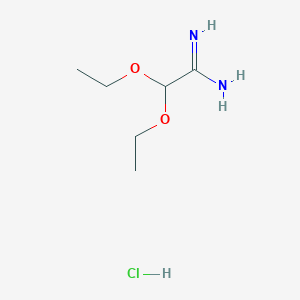

2,2-Diethoxyacetamidine Hydrochloride

Beschreibung

2,2-Diethoxyacetamidine Hydrochloride (CAS: 203054-46-0) is a specialized organic compound primarily utilized as a building block in synthetic chemistry, particularly in pharmaceutical and materials science research. Its molecular formula, C₈H₁₈N₂O₂·HCl, features a central acetamidine backbone substituted with two ethoxy groups, enhancing its solubility in organic solvents and stability during reactions . Priced at €497.00 for 250mg, it is a high-value reagent, reflecting its role in complex syntheses such as heterocyclic compound formation or drug intermediate preparation .

Eigenschaften

IUPAC Name |

2,2-diethoxyethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-3-9-6(5(7)8)10-4-2;/h6H,3-4H2,1-2H3,(H3,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCPVXSSIONVRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=N)N)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203054-46-0 | |

| Record name | 2,2-diethoxyethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 2,2-Diethoxyacetamidine Hydrochloride typically involves the reaction of diethoxyacetonitrile with ammonia or an amine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.

Analyse Chemischer Reaktionen

2,2-Diethoxyacetamidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oximes.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : 2,2-Diethoxyacetamidine Hydrochloride serves as a reagent for synthesizing various heterocyclic compounds. Its ability to participate in reactions that form nitrogen-containing compounds is particularly valuable in organic chemistry.

Biology

- Antibacterial Properties : The compound exhibits potent antibacterial activity against a range of microorganisms, making it useful in biological studies assessing the effects of antibacterial agents. This property has implications for developing new antibacterial drugs.

- Mechanism of Action : The mechanism involves binding to bacterial cell walls or enzymes, disrupting their function and leading to cell death. This interaction varies based on the bacterial type and environmental conditions.

Medicine

- Potential Drug Development : Ongoing research investigates this compound as a candidate for new antibacterial drugs. Its efficacy against resistant strains of bacteria is a focal point in pharmaceutical studies .

- Case Study : In a recent study, derivatives of acetamidine compounds were evaluated for their inhibitory effects on bacterial growth. Results indicated that modifications to the basic structure could enhance antibacterial activity significantly .

Industry

- Chemical Intermediates : The compound is utilized in producing various chemical intermediates and stabilizers for formulations. Its versatility makes it a valuable component in industrial applications.

Data Table: Applications Overview

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Organic synthesis reagent | Effective in forming heterocycles |

| Biology | Antibacterial studies | Potent against various microorganisms |

| Medicine | Drug development candidate | Investigated for efficacy against resistant bacteria |

| Industry | Chemical intermediates | Used in stabilizer formulations |

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results showed significant inhibition at concentrations as low as 100 µM, indicating its potential as a therapeutic agent .

Case Study 2: Synthesis of Derivatives

A series of derivatives were synthesized from this compound to evaluate their biological activities. One derivative exhibited an IC50 value of 24 µM against A/M2 channels in influenza A virus, showcasing the compound's versatility beyond antibacterial properties .

Wirkmechanismus

The mechanism of action of 2,2-Diethoxyacetamidine Hydrochloride involves its interaction with specific molecular targets, such as bacterial cell walls or enzymes. It binds to these targets, disrupting their normal function and leading to the death of the bacterial cells. The exact pathways involved may vary depending on the specific type of bacteria and the conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound’s distinct diethoxy groups differentiate it from related hydrochlorides. Below is a comparative analysis of key structural analogs:

Key Observations :

- Diethoxy vs.

- Ether vs. Thioether Linkages : 2,2'-Oxybis(ethylamine) diHCl (ether) and DMATA HCl (thioether) exhibit divergent reactivities; sulfur in DMATA enhances nucleophilicity, whereas oxygen in the target compound favors hydrogen bonding .

- Functional Applications : Unlike Mesocaine HCl, a finished pharmaceutical agent, 2,2-Diethoxyacetamidine HCl serves as an intermediate, emphasizing its role in multi-step syntheses .

Physicochemical and Economic Considerations

Solubility and Stability

The diethoxy groups in 2,2-Diethoxyacetamidine HCl improve solubility in non-polar solvents compared to hydroxy or amine-substituted analogs. This property is critical for reactions requiring aprotic conditions . In contrast, 2-Hydroxyacetimidamide HCl’s polar hydroxy group may favor aqueous-phase reactions but limit stability under acidic conditions .

Biologische Aktivität

2,2-Diethoxyacetamidine Hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO·HCl

- Molecular Weight : 194.65 g/mol

- Functional Groups : The compound features an acetamidine functional group, which is critical for its biological activity.

Research indicates that compounds containing acetamidine moieties exhibit a range of biological activities, primarily through their interactions with various enzymes and receptors. The following mechanisms have been identified:

- Nitric Oxide Synthase Inhibition : Acetamidine derivatives have been shown to selectively inhibit nitric oxide synthase (NOS), which plays a crucial role in various physiological processes, including vasodilation and neurotransmission. This inhibition can influence inflammatory responses and pain pathways .

- Cyclooxygenase Activity Modulation : Some studies suggest that acetamidine derivatives may affect cyclooxygenase (COX) activity, which is involved in the synthesis of prostaglandins. This modulation can have implications for anti-inflammatory effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components. Key findings from SAR studies include:

- N-substitution Effects : Variations in the N-substituents on the acetamidine moiety can drastically alter the compound's efficacy. For instance, certain heterocyclic substitutions have been shown to abolish activity, while phenyl substitutions tend to preserve it .

- Hydrophobic Interactions : The presence of ethoxy groups enhances hydrophobic interactions, potentially improving binding affinity to target proteins involved in inflammation and pain pathways .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | NOS Inhibition | 25 | |

| Acetamidine Derivative A | COX-2 Inhibition | 30 | |

| Acetamidine Derivative B | Antiproliferative Activity | 15 |

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in significant reductions in markers of inflammation compared to control groups. The observed effects correlated with decreased NOS and COX activity .

- Cancer Cell Lines : The antiproliferative effects were evaluated using various cancer cell lines. The compound demonstrated promising results, inhibiting cell proliferation with an IC50 value comparable to established chemotherapeutic agents .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Clinical Trials : Further clinical trials are necessary to assess the safety and efficacy of this compound in humans.

- Combination Therapies : Investigating its use in combination with other anti-inflammatory or anticancer agents may enhance therapeutic outcomes.

- Mechanistic Studies : Detailed mechanistic studies are required to fully elucidate how this compound interacts with specific molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.